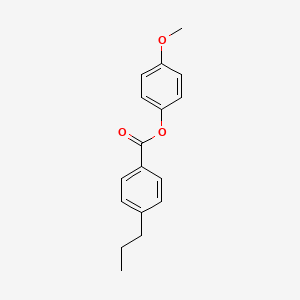

4-Methoxyphenyl 4-propylbenzoate

Descripción general

Descripción

4-Methoxyphenyl 4-propylbenzoate is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.33 . It is a white to yellow powder or crystal .

Molecular Structure Analysis

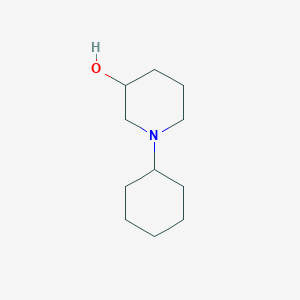

The molecular structure of 4-Methoxyphenyl 4-propylbenzoate consists of a propylbenzoate moiety attached to a methoxyphenyl group . The InChI code for this compound is 1S/C17H18O3/c1-3-4-13-5-7-14 (8-6-13)17 (18)20-16-11-9-15 (19-2)10-12-16/h5-12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

4-Methoxyphenyl 4-propylbenzoate has a molecular weight of 270.32 g/mol . It has a topological polar surface area of 35.5 Ų . It has 6 rotatable bonds . The compound is a white to yellow powder or crystal .Aplicaciones Científicas De Investigación

Enzymatic Potential and Anti-Cancer Activity :

- A study focused on the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid, highlighting their cholinesterase inhibitory potential and anti-proliferative activity. These compounds demonstrated significant effectiveness against certain enzymes and cancer cell viability, suggesting potential applications in cancer treatment (Arfan et al., 2018).

Mesogenic Properties :

- Research on 4-methoxyphenyl-4′-n-nonyloxybenzoate investigated its mesogenic properties, examining its crystal structure and discussing its monotropic properties. This study contributes to understanding the materials' behavior in liquid crystal applications (Kuz'mina et al., 2018).

Anti-Hepatic Cancer Activity :

- A novel curcumin ester synthesized from a compound similar to 4-methoxyphenyl 4-propylbenzoate demonstrated significant anti-hepatic cancer activity. This research is crucial in exploring new therapeutic agents for liver cancer (Srivastava et al., 2017).

Corrosion Inhibition :

- The corrosion inhibitory properties of a related compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, were studied, demonstrating its high efficiency in protecting mild steel in sulfuric acid media. This finding is relevant for materials science and engineering applications (Bouklah et al., 2006).

Liquid Crystal Polymer Properties :

- A study exploring the effects of the main chain flexibility on the properties of side-chain liquid crystal polymers used a derivative of 4-methoxyphenyl 4-propylbenzoate. This research enhances the understanding of polymer behavior in liquid crystal displays and other related technologies (Ying, 2000).

Polyurea Synthesis :

- Synthesis and characterization of new polyureas derived from a compound similar to 4-methoxyphenyl 4-propylbenzoate were conducted, providing insights into novel materials for industrial and coating applications (Mallakpour et al., 2002).

Schiff Base/Ester Systems Analysis :

- Investigation of new mesomorphic series related to 4-methoxyphenyl 4-propylbenzoate revealed their thermal and mesomorphic properties. Such studies are significant for the development of advanced materials with specific thermal and optical properties (Altowyan et al., 2021).

Safety and Hazards

The safety information available indicates that 4-Methoxyphenyl 4-propylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mecanismo De Acción

Mode of Action

It is known that the compound has a molecular weight of 27033 , which may influence its interaction with potential targets.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Methoxyphenyl 4-propylbenzoate’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dry environment at room temperature .

Propiedades

IUPAC Name |

(4-methoxyphenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCOVVDVVWZRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597948 | |

| Record name | 4-Methoxyphenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4-propylbenzoate | |

CAS RN |

50649-61-1 | |

| Record name | 4-Methoxyphenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)

![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)

![2-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1370178.png)

![1-[(4-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1370179.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370185.png)